molecular formula C9H10FN B12843988 N-Allyl-3-fluoroaniline CAS No. 477983-23-6

N-Allyl-3-fluoroaniline

Cat. No.: B12843988
CAS No.: 477983-23-6
M. Wt: 151.18 g/mol
InChI Key: ZUHNGWWGSYPTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-3-fluoroaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of the aniline ring, and a fluorine atom substituted at the third position of the benzene ring. This compound is a valuable building block in organic synthesis and has applications in various fields including pharmaceuticals and electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Allyl-3-fluoroaniline typically involves the monoallylation of 3-fluoroaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide (WO3) supported on zirconium dioxide (ZrO2) can be used as a catalyst to achieve high selectivity and yield . The reaction conditions generally involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high selectivity (97-99%) and yield . The use of solid catalysts like WO3/ZrO2 also helps in minimizing contamination and improving the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

N-Allyl-3-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, forming intermediates that interact with enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

    N-Allyl-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    N-Allyl-3-bromoaniline: Contains a bromine atom in place of fluorine.

    N-Allyl-3-iodoaniline: Features an iodine atom instead of fluorine.

Uniqueness: N-Allyl-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions in various applications .

Properties

CAS No.

477983-23-6

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

3-fluoro-N-prop-2-enylaniline

InChI

InChI=1S/C9H10FN/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2

InChI Key

ZUHNGWWGSYPTEC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.